molecular formula C19H18F2N2O2 B2784393 N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049437-98-0

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2784393
CAS No.: 1049437-98-0
M. Wt: 344.362
InChI Key: ZXNQLNPXSONFPY-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound characterized by the presence of fluorine atoms and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl group may also contribute to its unique pharmacokinetic properties by affecting its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is unique due to the combination of its fluorine atoms and cyclopropyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-12-2-7-15(10-16(12)21)23-18(25)17(24)22-11-19(8-9-19)13-3-5-14(20)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQLNPXSONFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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